Dead-Cell Signal Suppression in Campylobacter
In a direct head-to-head comparison on Campylobacter spp., EMA required a substantially lower concentration (10 μg/mL) than PMA (51.10 μg/mL) to achieve selective removal of DNA from nonviable cells in mixed samples at viable/nonviable ratios up to 1:1,000 [1].
| Evidence Dimension | Minimum effective concentration for selective dead cell DNA removal |
|---|---|
| Target Compound Data | 10 μg/mL EMA |
| Comparator Or Baseline | 51.10 μg/mL PMA |
| Quantified Difference | EMA requires 5.1-fold lower concentration than PMA |
| Conditions | Campylobacter jejuni and C. coli mixed samples, qPCR viability assay |
Why This Matters
Lower effective concentration reduces dye consumption costs and minimizes potential cytotoxic effects on viable cells during incubation.
- [1] Seinige D, Krischek C, Klein G, Kehrenberg C. Comparative Analysis and Limitations of Ethidium Monoazide and Propidium Monoazide Treatments for the Differentiation of Viable and Nonviable Campylobacter Cells. Appl Environ Microbiol. 2014;80(7):2186-2192. View Source
